A Comprehensive Technical Guide to 3-(Cyclohexanesulfonyl)aniline: IUPAC Nomenclature and Synonyms
A Comprehensive Technical Guide to 3-(Cyclohexanesulfonyl)aniline: IUPAC Nomenclature and Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel chemical entities is paramount. Aryl sulfones, a class of organosulfur compounds, are recognized for their diverse biological activities and applications as synthetic intermediates.[1] This technical guide provides an in-depth analysis of 3-amino-1-(cyclohexanesulfonyl)benzene, with a primary focus on its systematic IUPAC nomenclature, alternative names (synonyms), and the underlying principles governing its chemical identity. For clarity and adherence to IUPAC conventions, the preferred name 3-(Cyclohexanesulfonyl)aniline will be used throughout this guide.
This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed breakdown of the compound's nomenclature, alongside inferred physicochemical properties and potential synthetic strategies based on established chemical principles and data from analogous structures.
Deciphering the IUPAC Nomenclature: 3-(Cyclohexanesulfonyl)aniline
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring unambiguous communication within the scientific community. The name "3-(Cyclohexanesulfonyl)aniline" is derived following a set of established rules for naming substituted benzenes and compounds with multiple functional groups.[2][3][4]
Step-by-Step Nomenclature Breakdown:
-
Identification of the Parent Hydride: The core of the molecule is a benzene ring.[2]
-
Identification of the Principal Functional Group: The molecule contains two functional groups attached to the benzene ring: an amino group (-NH₂) and a cyclohexanesulfonyl group (-SO₂-C₆H₁₁). According to IUPAC priority rules, the amino group takes precedence over the sulfonyl group for determining the parent name of the compound.[4][5] Therefore, the parent name is aniline . Aniline is the common and IUPAC-accepted name for aminobenzene.[6][7][8][9]
-
Identification of the Substituent: The other group attached to the benzene ring, the cyclohexanesulfonyl group, is treated as a substituent. This group consists of a cyclohexyl ring attached to a sulfonyl group (-SO₂-).
-
Numbering the Benzene Ring: The carbon atom to which the principal functional group (the amino group) is attached is designated as position 1. The ring is then numbered to give the other substituent the lowest possible locant.[2][10] In this case, the cyclohexanesulfonyl group is at position 3.
-
Assembling the Final IUPAC Name: The name of the substituent, "cyclohexanesulfonyl," is prefixed to the parent name "aniline," with its position indicated by the number "3-". This leads to the systematic IUPAC name: 3-(Cyclohexanesulfonyl)aniline .
The structural representation and nomenclature breakdown are illustrated in the following diagram:
Caption: Breakdown of the IUPAC nomenclature for 3-(Cyclohexanesulfonyl)aniline.
Synonyms and Alternative Names
While 3-(Cyclohexanesulfonyl)aniline is the preferred IUPAC name, several other systematic and semi-systematic names may be encountered in literature and chemical databases. Understanding these synonyms is crucial for comprehensive literature searches and compound identification.
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3-Aminophenyl cyclohexyl sulfone: This is a common and acceptable alternative name. In this construction, the two organic groups attached to the sulfone are named as prefixes in alphabetical order, followed by "sulfone".[11]
-
Benzenamine, 3-(cyclohexanesulfonyl)-: This is a systematic name often used in chemical indexing services like Chemical Abstracts Service (CAS). Here, "benzenamine" is used as the parent name, and the substituent and its position are indicated.
-
m-(Cyclohexanesulfonyl)aniline: The prefix "m-" (meta) is used to describe the 1,3-relationship of the two substituents on the benzene ring.[10]
A search for the exact structure of 3-(Cyclohexanesulfonyl)aniline in chemical databases did not yield a dedicated entry with a specific CAS number. However, a closely related isomer, 3-[(Cyclohexanesulfonyl)methyl]aniline, has the CAS number 1184212-16-5. It is important for researchers to distinguish between these two structures. Additionally, the hydrochloride salt of a similar compound, 3-(cyclopentanesulfonyl)aniline, is registered under CAS number 2751615-30-0.[12]
Physicochemical Properties (Inferred)
Due to the limited availability of experimental data for 3-(Cyclohexanesulfonyl)aniline, its physicochemical properties can be inferred from the properties of its constituent functional groups: aniline and the cyclohexyl sulfone moiety.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₇NO₂S | Based on the chemical structure. |
| Molecular Weight | 239.34 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow or brownish solid. | Aniline is a yellowish to brownish oily liquid, and sulfones are typically colorless crystalline solids.[8][12] The combination is expected to be a solid at room temperature. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | The aniline moiety provides some polarity and potential for hydrogen bonding, but the bulky, nonpolar cyclohexyl and phenyl groups will limit water solubility.[7] |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. | Aryl sulfones are generally crystalline solids with relatively high melting points. For example, 3,3'-sulfonyldianiline has a melting point of 169-172 °C. |
| Boiling Point | High, likely over 300 °C. | The high molecular weight and polarity of the sulfone and amino groups will lead to strong intermolecular forces. |
| Acidity/Basicity | Weakly basic. | The amino group on the aniline ring is basic, but its basicity is reduced by the electron-withdrawing effect of the cyclohexanesulfonyl group. |
Potential Synthetic Pathways
The synthesis of 3-(Cyclohexanesulfonyl)aniline is not explicitly detailed in the current literature. However, established methods for the formation of aryl sulfones can be adapted to produce this target molecule.[13] A plausible synthetic route would involve the formation of the C-S bond between the benzene ring and the sulfur atom of the cyclohexanesulfonyl moiety.
Retrosynthetic Analysis
A retrosynthetic analysis suggests two primary approaches:
-
Nucleophilic Aromatic Substitution: Starting with a suitably activated benzene ring and a cyclohexylsulfinate salt.
-
Electrophilic Aromatic Substitution: Introducing the cyclohexanesulfonyl group onto an aniline derivative.
The diagram below illustrates a potential synthetic workflow.
Caption: A potential synthetic workflow for 3-(Cyclohexanesulfonyl)aniline.
Experimental Protocol (Hypothetical)
Step 1: Protection of the Amino Group (Acetylation of Aniline)
-
Rationale: The amino group of aniline is reactive and can interfere with the subsequent Friedel-Crafts sulfonylation. Protecting it as an acetamide directs the electrophilic substitution to the meta position and prevents unwanted side reactions.
-
Procedure:
-
To a stirred solution of aniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride or acetyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product, N-phenylacetamide, with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.
-
Step 2: Friedel-Crafts Sulfonylation
-
Rationale: This electrophilic aromatic substitution reaction introduces the cyclohexanesulfonyl group onto the protected aniline ring. The acetylamino group is an ortho-, para-director, but under Friedel-Crafts conditions with a bulky electrophile, a significant amount of the meta-substituted product can be formed.
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, suspend N-phenylacetamide and a Lewis acid catalyst (e.g., aluminum chloride) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the mixture to 0 °C and add cyclohexanesulfonyl chloride dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it onto ice, followed by the addition of dilute hydrochloric acid.
-
Extract the product, N-(3-(cyclohexanesulfonyl)phenyl)acetamide, with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield the crude product for purification.
-
Step 3: Deprotection of the Amino Group (Hydrolysis of the Amide)
-
Rationale: The final step is to remove the acetyl protecting group to regenerate the free amino group.
-
Procedure:
-
Reflux the crude N-(3-(cyclohexanesulfonyl)phenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and neutralize it to precipitate the product.
-
Collect the solid product, 3-(Cyclohexanesulfonyl)aniline, by filtration, wash it with water, and dry it.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Conclusion
3-(Cyclohexanesulfonyl)aniline is a chemical entity with potential applications in various scientific fields. A thorough understanding of its IUPAC nomenclature is essential for its unambiguous identification and for navigating the scientific literature. While experimental data for this specific compound is limited, its properties and synthetic routes can be reasonably inferred from the well-established chemistry of anilines and aryl sulfones. This guide provides a foundational understanding of this compound, which can aid researchers in its synthesis, characterization, and exploration of its potential applications.
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